molecular formula C14H18 B13820019 trans-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene CAS No. 20480-67-5

trans-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene

Cat. No.: B13820019
CAS No.: 20480-67-5
M. Wt: 186.29 g/mol
InChI Key: KFGROPZLGDSAPK-GXTWGEPZSA-N
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Description

Product Overview trans-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene is a polycyclic hydrocarbon of significant interest in synthetic and organic chemistry research. This stereoisomer, identified by CAS Registry Number 20480-67-5 , has a molecular formula of C 14 H 18 and a molecular weight of 186.30 g/mol . Physical and Chemical Properties This compound has a calculated density of approximately 0.99 g/cm³ . Its estimated boiling point is 289.8°C at 760 mmHg, with a flash point near 123.4°C . These properties are critical for planning experimental procedures involving handling, purification, and storage. Research Applications and Value This compound serves as a valuable intermediate in organic synthesis and chemical research. Octahydrophenanthrene derivatives are frequently explored as model systems in reaction development and structural studies . The trans-fused ring system of related octahydrophenanthrene structures has been confirmed through X-ray crystallographic analysis, highlighting the importance of stereochemistry in these compounds . Researchers utilize this and similar structures as building blocks for the synthesis of more complex molecular architectures, including those found in natural product research . Handling and Safety This product is intended for research and laboratory use only. It is not approved for human, veterinary, or personal use. Researchers should consult the safety data sheet (SDS) for detailed hazard, handling, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20480-67-5

Molecular Formula

C14H18

Molecular Weight

186.29 g/mol

IUPAC Name

(4aR,10aS)-1,2,3,4,4a,9,10,10a-octahydrophenanthrene

InChI

InChI=1S/C14H18/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1,3,5,7,12,14H,2,4,6,8-10H2/t12-,14+/m0/s1

InChI Key

KFGROPZLGDSAPK-GXTWGEPZSA-N

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)CCC3=CC=CC=C23

Canonical SMILES

C1CCC2C(C1)CCC3=CC=CC=C23

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation

  • The mixture of acetylated intermediates was subjected to catalytic hydrogenation using palladium-calcium carbonate, which quantitatively yielded a saturated intermediate (compound 7).

Acid-Catalyzed Dehydration and Cyclization

  • Treatment of the hydrogenated intermediate with concentrated sulfuric acid in acetic acid led to dehydration, producing a dehydrated intermediate (compound 8a) in good yield (75%).
  • Attempts to cyclize 8a under various acid conditions (trifluoromethanesulfonic acid, trimethylsilyl triflate, boron trifluoride etherate, polyphosphoric acid) mostly failed, resulting in either recovery of starting material or tar-like byproducts.
  • Successful cyclization was achieved using stannic chloride in dichloromethane, yielding the cyclized product (compound 9a) albeit in modest yield (18%).

Stereochemical Control and Protecting Group Effects

  • The stereochemistry of the cyclized product favored formation of an acetoxy-axial isomer rather than the expected thermodynamically more stable equatorial isomer.
  • To improve yield and selectivity, the hydroxy protecting group was changed from acetyl to the more sterically hindered pivaloyl group, which enhanced the rate of cyclization and improved isolated yield to approximately 29% on a larger scale.

Summary Table of Key Reactions and Yields

Step Reagents/Conditions Product/Intermediate Yield (%) Notes
Nucleophilic addition Lithium acetylide (from o-anisaldehyde) Mixture of acetylated isomers 29 (less polar), 55 (more polar) Stereoisomer mixture formed
Catalytic hydrogenation Pd-CaCO3, H2 Saturated intermediate (7) Quantitative Complete hydrogenation
Dehydration Conc. H2SO4 in AcOH Dehydrated intermediate (8a) 75 Efficient dehydration
Cyclization SnCl4 in CH2Cl2 Cyclized product (9a) 18 Initial cyclization yield
Cyclization (improved) SnCl4 in CH2Cl2 (pivaloyl protection) Cyclized product (9c) 29 Improved yield and selectivity

Mechanistic Insights and Challenges

  • The key cyclization step proceeds via a cationic intermediate, where the protecting group on the hydroxy function influences the stereochemical outcome and reaction efficiency.
  • The axial orientation of the acetoxy or pivaloyloxy group in the cyclized product suggests stabilization of the cationic intermediate by the carbonyl moiety.
  • Attempts with various Lewis acids demonstrated the sensitivity of the reaction to conditions, with stannic chloride providing the best balance between reactivity and selectivity.

Additional Notes

  • The optically active form of this compound is particularly valuable for synthesizing natural diterpenes such as oryzalexins, sandaracopimaradiene, and pimaradiene.
  • The synthetic route described allows for stereoselective preparation, which is crucial for biological activity in downstream applications.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with catalysts like Pd/C or PtO2

    Substitution: Halogens (e.g., Br2, Cl2), Alkyl halides (e.g., CH3Cl)

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14_{14}H18_{18}
  • Molecular Weight : 186.29 g/mol
  • Structural Characteristics : It features a complex arrangement of carbon atoms that contributes to its stability and reactivity in chemical processes.

Hydrogenation Reactions

trans-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene has been studied for its role in hydrogenation reactions involving polycyclic aromatic hydrocarbons (PAHs). Research indicates that it can serve as a substrate for catalytic hydrogenation processes that convert PAHs into less harmful compounds. Notably, the presence of this compound can significantly influence the conversion rates of other hydrocarbons in the reaction mixture .

Synthesis of Fine Chemicals

The compound is utilized in the synthesis of various fine chemicals through functionalization reactions. For instance, it has been incorporated into the synthesis of chiral organocatalysts which are essential in asymmetric synthesis processes . The unique structural features of this compound allow for selective modifications that enhance the efficiency and yield of chemical reactions.

Drug Development

This compound derivatives have been explored for their potential therapeutic applications. Studies indicate that modifications to the octahydrophenanthrene structure can lead to compounds with significant biological activity. For example, derivatives have shown promise as anti-inflammatory agents and in the treatment of certain cancers due to their ability to interact with biological targets effectively .

Organocatalysis

Recent research highlights the use of this compound as a scaffold for developing new organocatalysts. These catalysts facilitate various organic transformations with high selectivity and efficiency. The compound's ability to stabilize reactive intermediates makes it an attractive candidate for further exploration in catalysis .

Remediation Technologies

Due to its structural characteristics and stability under various conditions, this compound has been investigated for its role in environmental remediation technologies. It can be involved in processes aimed at degrading PAHs in contaminated soils and water bodies through bioremediation strategies or advanced oxidation processes .

Case Studies

Application AreaStudy ReferenceFindings
Hydrogenation Demonstrated significant inhibition of tetralin conversion when paired with other aromatics; highlights importance in refining processes.
Organocatalysis Developed chiral catalysts based on trans-octahydrophenanthrene; achieved high yields in asymmetric reactions.
Pharmaceutical Identified derivatives with anti-inflammatory properties; potential for drug development targeting specific diseases.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Thermodynamic Properties

Property trans-OcHP cis-OcHP Potassium Dehydroabietate
Molecular Formula C₁₄H₁₈ C₁₄H₁₈ C₂₀H₂₉KO₂
Molecular Weight (g/mol) 186.30 186.30 340.55
Melting Point (°C) 95 ~17.74 N/A
ΔfG° (kJ/mol) 276.34 277.50 N/A
Density (g/mL) 1.006 N/A N/A

Table 2: Natural Abundance in Plant Extracts

Source Compound Abundance (%)
Hyptis suaveolens (polluted) 7-Isopropyl-1,1,4a-trimethyl-OcHP 1.48
Hyptis suaveolens (unpolluted) Related octahydrophenanthrene 7.7
Leucas martinicensis 7-Isopropyl-1,4a-trimethyl-OcHP 1.26
Ancient resin (GC-MS) 7-(1-Methylethyl)-1,4a-dimethyl-OcHP 3.4–12.2

Key Findings and Implications

Stereochemical Impact : The trans configuration confers higher thermal stability (melting point 95°C vs. cis 17.74°C ) , making trans-OcHP more suitable for high-temperature applications.

Substituent Effects : Bulky groups (e.g., isopropyl) enhance synthetic yields (up to 88% ) but reduce volatility, as seen in resin residues where methylation increases persistence .

Environmental Influence : Pollution alters phytochemical profiles, as observed in Hyptis suaveolens, where unpolluted samples contain higher octahydrophenanthrene levels .

Natural vs. Synthetic : Natural abundances (1.26–7.7% ) are lower than synthetic yields (80–88% ), reflecting extraction challenges versus controlled synthesis .

Biological Activity

Trans-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene (C14H18), a polycyclic hydrocarbon, has garnered attention for its unique structural properties and potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

This compound is characterized by:

  • Molecular Formula : C14H18
  • Molecular Weight : Approximately 186.293 g/mol
  • Structure : It features a saturated phenanthrene core with specific hydrogenation at designated positions.

Anticancer Properties

Recent studies suggest that derivatives of this compound exhibit promising anticancer activities. These effects are believed to arise from mechanisms involving the induction of apoptosis in cancer cells. For instance:

  • Mechanism of Action : The compounds may trigger cellular pathways that lead to programmed cell death and inhibit tumor growth.

Cytotoxicity and Selectivity

The compound has been noted for its relatively low cytotoxicity while maintaining potent biological activity. This characteristic makes it an attractive candidate for further development in drug formulation aimed at treating various diseases .

Comparative Analysis with Related Compounds

A comparative study highlights the unique features of this compound against other similar compounds:

Compound NameMolecular FormulaUnique Features
PhenanthreneC14H10Aromatic structure without saturation
1-MethylphenanthreneC15H12Methyl group substitution
9-FluorenoneC13H10OContains a carbonyl group
1-HydroxyphenanthreneC14H12OHydroxyl functional group

The saturation in this compound differentiates it from these compounds while retaining a similar core framework.

Study 1: Anticancer Activity

A study conducted on various derivatives of this compound demonstrated significant anticancer effects against several cancer cell lines. The derivatives were tested for their ability to induce apoptosis and inhibit proliferation:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • Results : The most potent derivatives showed IC50 values in the low micromolar range.

Study 2: Mechanistic Insights

Further investigation into the mechanism revealed that these compounds may activate caspase pathways leading to apoptosis. This was confirmed through:

  • Flow Cytometry Analysis : Used to assess cell cycle distribution and apoptosis rates.
  • Western Blotting : To evaluate the expression levels of apoptotic markers.

Future Directions

While preliminary studies indicate promising biological activities of this compound and its derivatives:

  • Further Research Needed : More comprehensive studies are required to elucidate the precise mechanisms of action and potential therapeutic applications.
  • Applications in Drug Development : Given its low toxicity and high potency in preclinical models, there is potential for development into therapeutic agents for cancer treatment and other diseases.

Q & A

Q. What are the common synthetic routes for trans-1,2,3,4,4a,9,10,10a-octahydrophenanthrene, and how do reaction conditions influence stereochemical outcomes?

The compound is synthesized via cyclization of iodides or azide intermediates. For example, syn- and anti-9,10-imino derivatives are prepared by treating azido-tosylates with hydrazine hydrate and Raney nickel, yielding stereospecific products . Stereochemical control is achieved by optimizing solvents (e.g., ether or methanol), temperature (room temperature vs. ice bath), and catalysts (e.g., Raney nickel). NMR monitoring during ring-opening reactions (e.g., benzoylation) confirms stereochemical fidelity .

Q. How is this compound structurally characterized?

Key techniques include:

  • X-ray crystallography : Single-crystal X-ray diffraction (using SHELXTL software) resolves the trans-4a,10a configuration, with refinement parameters (e.g., R factor < 0.05) ensuring accuracy .
  • NMR spectroscopy : Distinct proton signals (e.g., δ 4.91 ppm for H10 in CDCl₃) and coupling constants (J = 4.5–10.0 Hz) differentiate stereoisomers .
  • Mass spectrometry : Fragmentation patterns (e.g., m/z 304.1644 for M–Cl) validate molecular composition .

Q. What methods are used to separate and identify stereoisomers of octahydrophenanthrene derivatives?

Chromatography on alumina with benzene elution separates stereoisomers (e.g., 2-phenyloxazoline derivatives), while recrystallization from hexane ensures purity . IR and NMR data (e.g., NH stretches at 3300 cm⁻¹) distinguish syn vs. anti configurations .

Advanced Research Questions

Q. How do Ni/Mo catalyst ratios influence the hydrogenation efficiency of aromatic precursors to trans-octahydrophenanthrene?

Catalysts with Ni/Mo ratios of 0.57–0.6 exhibit higher hydrogenation (HYD) activity (27.5% selectivity for non-aromatic products) compared to ratios ≤0.5. Characterization via NO-pulse chemisorption reveals increased coordinatively unsaturated sites (CUS) at higher Ni/Mo ratios, enhancing H₂ activation . Experimental optimization requires balancing metal loading and surface acidity to avoid over-hydrogenation to perhydro derivatives .

Q. What challenges arise in crystallographic refinement of trans-octahydrophenanthrene derivatives, and how are they resolved?

High torsional strain in the bicyclic system complicates refinement. SHELXL employs twin refinement and anisotropic displacement parameters to address disorder in high-resolution datasets. For example, catemeric hydrogen bonding in 3-keto-10a-carboxylic acid derivatives is resolved using R₁ = 0.040 and wR₂ = 0.109, with geometric parameter deviations <0.002 Å .

Q. How do stereochemical differences (trans vs. cis) affect reactivity in ring-opening reactions?

Anti-aziridines (e.g., trans-9,10-imino derivatives) undergo acid-catalyzed ring opening to yield 90% trans-amino alcohols, whereas syn isomers favor cis products (57%). Stereoelectronic effects (e.g., axial vs. equatorial attack) and hydrogen-bonding networks (observed in X-ray structures) dictate regioselectivity .

Q. What contradictions exist in spectroscopic vs. crystallographic data for octahydrophenanthrene derivatives, and how are they reconciled?

Discrepancies between NMR-derived coupling constants and X-ray torsion angles may arise from dynamic effects (e.g., ring puckering). For example, NMR signals for H9 (δ 5.60 ppm) in CDCl₃ collapse in DMSO-d₆ due to solvent-induced conformational changes, necessitating complementary use of variable-temperature NMR and DFT calculations .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for trans-3-Keto-10a-Carboxylic Acid Derivative

ParameterValueReference
Space groupP2₁2₁2₁
R factor0.040
Mean C–C bond length1.534 Å
Torsion angle (C9–C10)178.2°

Q. Table 2. Catalyst Performance in Hydrogenation of Aromatic Precursors

Ni/Mo RatioHYD ActivitySelectivity (Non-Aromatic)CUS Density (μmol/g)
0.45Low22%120
0.57High27.5%145
Data from

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